Trimethyl-d9-amine
Overview
Description
Trimethyl-d9-amine is a deuterated form of trimethylamine, where all nine hydrogen atoms are replaced with deuterium. Its chemical formula is (CD3)3N, and it is often used in scientific research due to its unique isotopic properties. This compound is a colorless gas with a strong fishy odor, similar to its non-deuterated counterpart, trimethylamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl-d9-amine can be synthesized by the reaction of deuterated methanol (CD3OD) with ammonia (NH3) in the presence of a catalyst. The reaction proceeds as follows: [ 3 \text{CD}_3\text{OD} + \text{NH}_3 \rightarrow (\text{CD}_3)_3\text{N} + 3 \text{H}_2\text{O} ] This method ensures the incorporation of deuterium into the methyl groups, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of deuterated methanol and ammonia in the presence of a suitable catalyst facilitates the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-d9-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trimethylamine N-oxide.
Substitution: It reacts with alkyl halides to form quaternary ammonium salts.
Acid-Base Reactions: As a weak base, it forms salts with strong acids like hydrochloric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Substitution: Alkyl halides such as methyl iodide (CH3I) are used in substitution reactions.
Acid-Base Reactions: Strong acids like hydrochloric acid (HCl) are used to form salts.
Major Products Formed
Oxidation: Trimethylamine N-oxide.
Substitution: Quaternary ammonium salts.
Acid-Base Reactions: Trimethyl-d9-ammonium chloride.
Scientific Research Applications
Trimethyl-d9-amine is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of trimethylamine metabolism.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the synthesis of deuterated compounds for various applications
Mechanism of Action
Trimethyl-d9-amine exerts its effects primarily through its interaction with biological molecules. It acts as a weak base and can form salts with acids. In metabolic studies, it is used to trace the pathways of trimethylamine metabolism, providing insights into the role of trimethylamine in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Trimethylamine: The non-deuterated form with similar chemical properties but different isotopic composition.
Triethylamine: A similar compound with ethyl groups instead of methyl groups.
Dimethylamine: Contains two methyl groups and one hydrogen atom attached to the nitrogen atom
Uniqueness
Trimethyl-d9-amine is unique due to its deuterium labeling, which makes it valuable in isotopic studies. This isotopic substitution allows for the tracking of the compound in various chemical and biological processes, providing detailed insights that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-4(2)3/h1-3H3/i1D3,2D3,3D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETQZCLCWQTVFV-GQALSZNTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13960-80-0 | |
Record name | 13960-80-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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